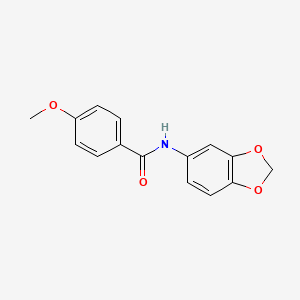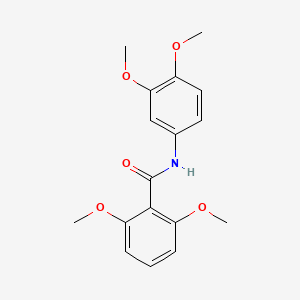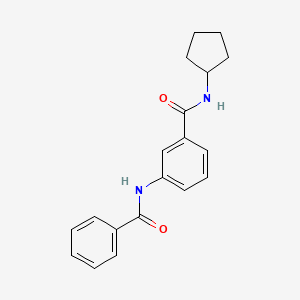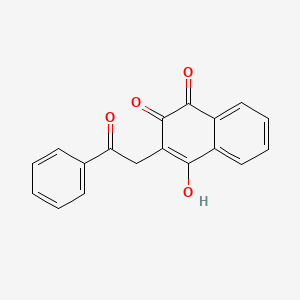
N-1,3-benzodioxol-5-yl-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-methoxybenzamide, commonly known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained significant interest among researchers due to its potential applications in scientific research. BMDP is a potent stimulant that has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
BMDP acts as a potent stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased neurotransmission, leading to the stimulant effects of BMDP.
Biochemical and Physiological Effects:
BMDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, alertness, and euphoria. BMDP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMDP is a useful tool for studying various biological processes due to its wide range of biochemical and physiological effects. It has been used in research related to the treatment of mental health disorders and drug addiction. However, the use of BMDP in lab experiments has some limitations. It is a potent stimulant that can cause addiction and dependence, making it difficult to control its use in animal studies. Additionally, the long-term effects of BMDP on the brain and body are still not fully understood, making it difficult to assess its safety for human use.
Direcciones Futuras
There are several future directions for the study of BMDP. One potential area of research is the development of new treatments for mental health disorders using BMDP. Another area of research is the study of the long-term effects of BMDP on the brain and body. Additionally, more research is needed to understand the mechanisms of action of BMDP and its potential use in the treatment of drug addiction and withdrawal symptoms.
Conclusion:
In conclusion, BMDP is a novel psychoactive substance that has gained significant interest among researchers due to its potential applications in scientific research. It is a potent stimulant that has been found to exhibit a wide range of biochemical and physiological effects. BMDP has been used in research related to the treatment of mental health disorders and drug addiction. However, the long-term effects of BMDP on the brain and body are still not fully understood, making it difficult to assess its safety for human use. Further research is needed to understand the mechanisms of action of BMDP and its potential use in the treatment of various biological processes.
Métodos De Síntesis
The synthesis of BMDP involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methoxybenzylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then purified using various chromatographic techniques to obtain pure BMDP.
Aplicaciones Científicas De Investigación
BMDP has gained significant interest among researchers due to its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. BMDP has been used in research related to the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-18-12-5-2-10(3-6-12)15(17)16-11-4-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDULNAFEDOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)


![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)



![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)
